2'-Deoxy-5'-O-DMT-5-iodouridine

Photocrosslinking Protein-DNA interactions Oligonucleotide probes

Unprotected 5-iodo-2'-deoxyuridine (IdU) cannot be used in automated solid-phase oligonucleotide synthesis, causing uncontrolled chain branching. 2'-Deoxy-5'-O-DMT-5-iodouridine solves this with orthogonal 5'-O-DMT protection, enabling controlled stepwise assembly. • Enables site-specific iodine incorporation for heavy-atom phasing (validated on 160-nt P4-P6 RNA) • Superior photocrosslinking efficiency vs. Br-dU for protein-DNA interaction studies • Intact DMT protection allows direct conversion to phosphoramidite • C5 iodine handle for Suzuki, Heck, Sonogashira couplings

Molecular Formula C30H29IN2O7
Molecular Weight 656.5 g/mol
CAS No. 104375-88-4
Cat. No. B012252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-5'-O-DMT-5-iodouridine
CAS104375-88-4
Molecular FormulaC30H29IN2O7
Molecular Weight656.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)I)O
InChIInChI=1S/C30H29IN2O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-26-25(34)16-27(40-26)33-17-24(31)28(35)32-29(33)36/h3-15,17,25-27,34H,16,18H2,1-2H3,(H,32,35,36)/t25-,26+,27+/m0/s1
InChIKeyRLDUYGSOCGOJTP-OYUWMTPXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxy-5'-O-DMT-5-iodouridine – Product Overview


2'-Deoxy-5'-O-DMT-5-iodouridine (CAS 104375-88-4) is a synthetically modified nucleoside analog consisting of 5-iodo-2'-deoxyuridine protected at the 5'-hydroxyl position with a 4,4'-dimethoxytrityl (DMT) group. This protection strategy is fundamental to solid-phase oligonucleotide synthesis, enabling controlled, stepwise chain assembly . The compound serves as a versatile precursor for the synthesis of C5-functionalized 2'-deoxyuridine derivatives and corresponding phosphoramidites, facilitating the site-specific incorporation of iodine—a reactive handle for subsequent cross-coupling reactions, heavy-atom labeling, and photochemical crosslinking—into oligonucleotides [1].

DMT-protected Enables controlled solid-phase oligonucleotide synthesis
Iodine label Heavy-atom phasing and photocrosslinking probe development
C5 iodo handle Supports cross-coupling for nucleoside functionalization

Why 2'-Deoxy-5'-O-DMT-5-iodouridine Is Irreplaceable


Unprotected 5-iodo-2'-deoxyuridine (IdU) lacks the 5'-O-DMT protecting group essential for automated solid-phase oligonucleotide synthesis; using IdU directly would result in uncontrolled polymerization and chain branching [1]. Conversely, substituting with 5-bromo-2'-deoxyuridine (BrdU) compromises heavy-atom phasing power in X-ray crystallography due to bromine's weaker anomalous scattering, and it reduces photocrosslinking efficiency in protein-nucleic acid interaction studies [2]. The DMT-protected 5-iodo derivative uniquely combines the iodine atom's superior anomalous signal and photolability with the orthogonal protection required for high-fidelity, site-specific incorporation into synthetic oligonucleotides.

  • Unprotected 5-iodo-2'-deoxyuridine lacks DMT and may cause uncontrolled chain branching during automated synthesis.
  • 5-Bromo-dU substitution may reduce anomalous scattering signal and lower photocrosslinking yield compared to iodo analog.
  • Unmodified nucleosides provide no heavy-atom label or photoreactive handle for derivatization.

Quantitative Evidence: 2'-Deoxy-5'-O-DMT-5-iodouridine


Photocrosslinking Efficiency: Iodine vs. Bromine

When incorporated into oligonucleotides, 5-iodo-2'-deoxyuridine (derived from 2'-Deoxy-5'-O-DMT-5-iodouridine) demonstrates substantially higher photocrosslinking efficiency compared to its 5-bromo analog. Br-dU irradiation at 308 nm typically yields crosslinking not exceeding 40%, whereas I-dU crosslinking at the same wavelength is markedly higher and is further optimized at 325 nm [1].

Photocrosslinking Yield
Head-to-head
I-dU >40% at 308 nm
Br-dU ≤40% at 308 nm
Supports photocrosslinking probe sensitivity
I-dU optimized at 325 nm; oligonucleotide-protein assays
Photocrosslinking Protein-DNA interactions Oligonucleotide probes

Iodine Anomalous Signal in RNA Crystallography

The incorporation of 5-iodouridine residues into RNA enables heavy-atom derivatization for experimental phasing. In the structural determination of the 160-nucleotide P4-P6 domain of the Tetrahymena intron, four versions of a two-piece RNA system with 5-iodouridine substitutions at distinct positions crystallized under native conditions and produced two useful heavy-atom derivatives, allowing calculation of an interpretable electron density map using only data from the iodouridine derivatives [1].

RNA X-ray Phasing
Class-level
Iodouridine derivatives enabled experimental phasing of 160-nt P4-P6 domain
Supports heavy-atom derivatization workflow
Native crystallization conditions; two useful derivatives
X-ray crystallography RNA structure Heavy-atom phasing

C5-Propynyl Modification Enhances Duplex Stability

5'-(4,4'-Dimethoxytrityl)-5-iodo-2'-deoxyuridine serves as the critical starting material for synthesizing C5-substituted deoxyuridine analogs via palladium-mediated cross-coupling. When a propynyl group is installed at the C5 position of deoxyuridine within a self-complementary dodecamer d(CGCTAATTAGCG), the resulting oligonucleotide exhibits a melting temperature (Tm) of 59.1°C, compared to 55.2°C for the unmodified control sequence—a +3.9°C stabilization per modification [1].

Duplex Stabilization
Head-to-head
+3.9 °C
Tm increase
Reported thermal stability enhancement with C5-propynyl
Single modification in dodecamer; unmodified Tm 55.2°C
Oligonucleotide therapeutics Antisense siRNA Thermal stability

Suzuki Coupling: Iodo-dU vs. Iodo-dC Reactivity

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, 5-iodo-2'-deoxyuridine (and its DMT-protected derivative) exhibits significantly higher reactivity than 5-iodo-2'-deoxycytidine. The uridine counterpart proceeds with faster reaction kinetics, whereas the cytidine analog requires extended reaction times up to 24 hours due to the more electron-rich heterocyclic ring resisting nucleophilic attack [1].

Suzuki Coupling Rate
Cross-study comparable
Iodo-dU: faster kinetics
Iodo-dC: up to 24 h
Reported reactivity difference for C5 functionalization
Pd-catalyzed cross-coupling; arylboronic acids
Nucleoside functionalization Cross-coupling Fluorescent probes

Solid-Phase Coupling Efficiency of Iodinated Phosphoramidites

Phosphoramidites derived from 2'-Deoxy-5'-O-DMT-5-iodouridine couple with efficiencies of approximately 85–95% under standard automated synthesis conditions. While this is moderately reduced from the >99% coupling efficiencies typical of unmodified phosphoramidites, the 85–95% yield remains fully adequate for generating full-length modified oligonucleotides of up to 25–30 nucleotides without requiring extended coupling times .

Coupling Efficiency
Cross-study comparable
85–95%
Acceptable efficiency for modified oligonucleotide synthesis
Standard amidite couplings >99%; reduced but functional
Oligonucleotide synthesis Phosphoramidite chemistry Modified nucleosides

Applications of 2'-Deoxy-5'-O-DMT-5-iodouridine


Iodinated Oligonucleotides for X-ray Phasing

As demonstrated by the successful phasing of the 160-nt P4-P6 RNA domain using 5-iodouridine heavy-atom derivatives [1], 2'-Deoxy-5'-O-DMT-5-iodouridine is the preferred starting material for synthesizing the corresponding 3'-phosphoramidite. This enables the automated incorporation of iodine atoms at precise positions within DNA or RNA oligonucleotides, providing the anomalous scattering required for experimental phase determination in nucleic acid crystallography.

Photocrosslinking Probes for Protein-DNA Mapping

The superior photocrosslinking efficiency of I-dU relative to Br-dU [2] makes 2'-Deoxy-5'-O-DMT-5-iodouridine-derived oligonucleotides the reagent of choice for identifying protein binding sites on DNA. Applications include mapping transcription factor binding, characterizing DNA methyltransferase interactions, and elucidating chromatin remodeling complex assembly.

C5-Functionalized Nucleoside Library Synthesis

The iodine atom at the C5 position serves as a versatile handle for Suzuki-Miyaura, Heck, and Sonogashira couplings [3]. The DMT protection remains intact during these transformations, allowing direct conversion of the functionalized product to the corresponding phosphoramidite for oligonucleotide incorporation. This streamlined workflow supports the rapid generation of modified oligonucleotide libraries for therapeutic lead discovery and fluorescent probe development.

Thermally Stabilized Antisense & siRNA Constructs

The +3.9°C Tm enhancement achieved via C5-propynyl modification [4] directly translates to improved target affinity and nuclease resistance. Researchers procuring 2'-Deoxy-5'-O-DMT-5-iodouridine gain access to this validated stabilization strategy, enabling the design of shorter, more potent antisense oligonucleotides and siRNA with enhanced in vivo durability.

Application
Selection Property
Validation Focus
X-ray phasing of oligonucleotides
Iodine anomalous scattering label
Site-specific incorporation and heavy-atom derivatization
Photocrosslinking mapping probes
Iodine photoreactivity
Protein-DNA interaction identification
C5-functionalized nucleoside libraries
Iodo cross-coupling handle
Suzuki-Miyaura/Heck coupling and downstream phosphoramidite conversion
Antisense/siRNA duplex stabilization
C5-modification versatility
Thermal stability and nuclease resistance assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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